3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride
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Overview
Description
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride is an organic compound that features a fluorine atom, a piperazine ring, and an aniline moiety. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride typically involves the reaction of 3-fluoroaniline with piperazine under specific conditions. One common method includes the nucleophilic aromatic substitution reaction where 3-fluoroaniline reacts with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressants and antipsychotic drugs.
Industry: Utilized in the production of dyes and agrochemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, which can modulate neurotransmitter levels and influence mood and behavior .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: Similar structure but lacks the fluorine atom.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: Contains a methyl group on the piperazine ring.
1-(4-Benzylpiperazin-1-yl)-1-(2-phenylhydrazono)propan-2-one: Contains a benzyl group and a hydrazone moiety .
Uniqueness
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s ability to cross biological membranes and increase its metabolic stability .
Properties
CAS No. |
1281885-22-0 |
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Molecular Formula |
C10H15ClFN3 |
Molecular Weight |
231.70 g/mol |
IUPAC Name |
3-fluoro-4-piperazin-1-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H14FN3.ClH/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14;/h1-2,7,13H,3-6,12H2;1H |
InChI Key |
QSTVQKDWFICIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)N)F.Cl |
Origin of Product |
United States |
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